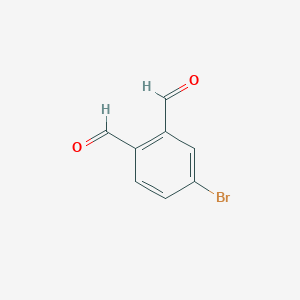

4-Bromophthalaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromophthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHBLBWMMQBLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532238 | |

| Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-32-0 | |

| Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromophthalaldehyde from 4-Bromo-o-xylene

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing 4-bromophthalaldehyde, a valuable bifunctional building block in pharmaceutical and materials science research. The synthesis commences with the commercially available starting material, 4-bromo-o-xylene, and proceeds through a two-step sequence involving benzylic radical bromination followed by a carefully controlled hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also critical insights into the underlying reaction mechanisms, the rationale behind procedural choices, and strategies for troubleshooting and optimization. All methodologies are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a key synthetic intermediate whose value is derived from its unique trifunctionality: an aromatic bromide and two aldehyde groups in an ortho relationship. The aldehyde functionalities are versatile handles for a myriad of chemical transformations, including the formation of Schiff bases, heterocycles, and polymers. Simultaneously, the bromine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments. This combination makes this compound an attractive precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), functional dyes, and bespoke polymers.

The synthetic challenge lies in the selective oxidation of the two methyl groups of 4-bromo-o-xylene to aldehydes without inducing over-oxidation to carboxylic acids or unwanted side reactions on the electron-rich aromatic ring. This guide delineates a reliable and scalable approach to navigate this challenge.

Synthetic Strategy and Mechanistic Causality

The most direct and efficient synthetic route from 4-bromo-o-xylene to this compound is a two-step process:

-

Free-Radical Bromination: The selective bromination of the benzylic methyl groups of 4-bromo-o-xylene to yield the intermediate, 4-bromo-1,2-bis(bromomethyl)benzene.

-

Oxidative Hydrolysis: The conversion of the dibrominated intermediate into the target dialdehyde, this compound.

Step 1: Selective Benzylic Bromination with N-Bromosuccinimide (NBS)

The conversion of the methyl groups to bromomethyl groups is optimally achieved through a free-radical chain reaction. While elemental bromine under UV irradiation can be used, N-bromosuccinimide (NBS) is the reagent of choice for its superior handling characteristics and its ability to maintain a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.[1]

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS serves as a stable and easily handled source of bromine radicals. In the presence of a radical initiator, it homolytically cleaves to provide the necessary bromine radical to propagate the chain reaction. Its use is crucial for maintaining a low concentration of Br₂, which disfavors the competing electrophilic addition to the aromatic ring.[1]

-

Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction upon thermal decomposition. AIBN is often preferred due to its more predictable decomposition kinetics and avoidance of benzoic acid byproducts.[2]

-

Solvent (Carbon Tetrachloride or Acetonitrile): A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used as it does not participate in the reaction and readily dissolves the reactants.[2] However, due to the toxicity of CCl₄, acetonitrile can be a suitable alternative.

The reaction proceeds via a classic free-radical chain mechanism: initiation, propagation, and termination. The stability of the benzylic radical intermediate, due to resonance delocalization with the benzene ring, drives the selectivity for substitution at the methyl groups over other positions.

Step 2: Conversion of 4-Bromo-1,2-bis(bromomethyl)benzene to this compound

With the dibrominated intermediate in hand, the next critical step is the conversion of the two bromomethyl groups into aldehydes. Several methods are viable, with the choice often depending on the desired scale, yield, and tolerance to specific reagents.

The Sommelet reaction provides a classic and effective method for the conversion of benzylic halides to aldehydes using hexamethylenetetramine (hexamine).[3][4] The reaction proceeds in two main stages:

-

Formation of a Quaternary Ammonium Salt: The benzylic bromide reacts with hexamine via nucleophilic substitution to form a stable, isolable quaternary ammonium salt.

-

Hydrolysis: The ammonium salt is then hydrolyzed, typically in the presence of water or aqueous acid, to yield the aldehyde.[4]

The mechanism of the hydrolysis step is complex but is understood to involve the transfer of a methylene group from the hexamine moiety to the benzylic carbon, followed by rearrangement and hydrolysis to the final aldehyde product.

An alternative and often milder method is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate.[5] The reaction involves the initial formation of an alkoxysulfonium salt by the displacement of the bromide by the oxygen atom of DMSO. A subsequent base-promoted elimination yields the aldehyde, dimethyl sulfide, and a bromide salt. The Kornblum oxidation is particularly advantageous for its mild conditions, which can help to prevent over-oxidation and side reactions.

For some substrates, particularly gem-dihalides, direct hydrolysis using strong acids like sulfuric acid can be effective.[6][7] This method is often employed for the hydrolysis of 1,2-bis(dibromomethyl)benzenes to phthalaldehydes.[6][7] While conceptually simple, the conditions can be harsh and may not be suitable for all substituted aromatic systems.

For the synthesis of this compound from 4-bromo-1,2-bis(bromomethyl)benzene, the Sommelet reaction offers a reliable and well-documented approach.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene

This protocol is adapted from established procedures for benzylic bromination.[2]

Materials:

-

4-Bromo-o-xylene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-o-xylene (1.0 eq), N-bromosuccinimide (2.2 eq), and a catalytic amount of AIBN (0.02 eq).

-

Add anhydrous carbon tetrachloride to the flask to create a stirrable suspension.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture through a Büchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane to yield 4-bromo-1,2-bis(bromomethyl)benzene as a white solid.

Protocol 2: Synthesis of this compound via the Sommelet Reaction

This protocol is a general procedure for the Sommelet reaction, adapted for the dibrominated substrate.[3][4]

Materials:

-

4-Bromo-1,2-bis(bromomethyl)benzene

-

Hexamethylenetetramine (hexamine)

-

Chloroform or ethanol (50% aqueous)

-

Hydrochloric acid (concentrated or dilute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

pH paper or meter

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-1,2-bis(bromomethyl)benzene (1.0 eq) in chloroform or 50% aqueous ethanol.

-

Add hexamethylenetetramine (2.2-2.5 eq) to the solution.

-

Heat the mixture to reflux with stirring for 2-4 hours. During this time, the bis-quaternary ammonium salt will precipitate.

-

After cooling, filter the precipitated salt and wash it with a small amount of cold solvent.

-

Transfer the salt to a new flask and add water. Heat the suspension to reflux.

-

Slowly add concentrated hydrochloric acid until the solution is acidic. Continue refluxing for 15-30 minutes.

-

Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Data Summary and Visualization

Table of Key Reaction Parameters

| Parameter | Step 1: Bromination | Step 2: Sommelet Reaction |

| Starting Material | 4-Bromo-o-xylene | 4-Bromo-1,2-bis(bromomethyl)benzene |

| Key Reagents | NBS, AIBN | Hexamethylenetetramine, HCl |

| Solvent | Carbon Tetrachloride | Chloroform / 50% Ethanol, Water |

| Temperature | Reflux (~77 °C) | Reflux |

| Reaction Time | 3 - 5 hours | 2 - 4 hours (salt formation), 0.5 - 1 hour (hydrolysis) |

| Typical Yield | 80 - 95% | 50 - 70% |

Visualizations

Caption: Overall synthetic pathway from 4-bromo-o-xylene to this compound.

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Conclusion

The synthesis of this compound from 4-bromo-o-xylene is a robust and reproducible process that provides access to a highly valuable and versatile chemical intermediate. The two-step sequence of radical benzylic bromination followed by a Sommelet reaction represents a reliable and scalable pathway. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this synthesis for their specific applications in drug discovery and materials science. This guide provides the necessary foundational knowledge and practical protocols to empower scientists in their synthetic endeavors.

References

- US6891069B1 - Synthesis of 4-substituted phthalaldehyde - Google P

- Preparation of Phthalaldehydes by Hydrolysis of Aromatic gem -Tetrabromides | Request PDF - ResearchG

- Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes | Request PDF.[Link]

- Sommelet Reaction.[Link]

- Sommelet reaction - Wikipedia.[Link]

- synlett - Dr. Lee Group - University of Houston.[Link]

- Kornblum oxid

- This compound | C8H5BrO2 | CID 13255257 - PubChem - NIH.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. resolve.cambridge.org [resolve.cambridge.org]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6891069B1 - Synthesis of 4-substituted phthalaldehyde - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 4-Bromophthalaldehyde

An In-depth Technical Guide to the Synthesis of 4-Bromophthalaldehyde from 4-Bromophthalic Acid

This compound is a valuable bifunctional aromatic building block, pivotal in the synthesis of complex heterocyclic structures, functional dyes, and novel pharmaceutical agents. Its two aldehyde groups, positioned ortho to each other on a brominated benzene ring, offer a versatile platform for constructing intricate molecular architectures through reactions like condensation, cyclization, and metal-catalyzed cross-coupling. The synthesis of this dialdehyde from its corresponding dicarboxylic acid, 4-bromophthalic acid, presents a classic challenge in organic chemistry: the selective partial reduction of carboxylic acids.

Direct conversion is generally not feasible due to the high stability of the carboxylic acid functional group and the propensity for reducing agents to proceed to the primary alcohol.[1] Therefore, this guide details two robust, multi-step synthetic pathways, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to produce this compound efficiently and with high purity. We will explore both a reduction-oxidation sequence and a derivative-based reduction, critically evaluating the merits and challenges of each approach.

Overview of Synthetic Strategies

The synthesis of this compound from 4-bromophthalic acid is effectively approached via two primary, indirect routes. The choice between these pathways depends on available reagents, equipment, and the desired scale of the reaction.

-

Pathway A: The Reduction-Oxidation Route. This strategy involves the complete reduction of both carboxylic acid groups to their corresponding primary alcohols, yielding an intermediate diol. This diol is then subjected to a controlled, mild oxidation to furnish the target dialdehyde.

-

Pathway B: The Acyl Chloride Reduction Route. This pathway first activates the carboxylic acids by converting them into more reactive acyl chlorides. This intermediate is then selectively reduced to the aldehyde stage using a poisoned catalyst system, a classic transformation known as the Rosenmund Reduction.

Sources

An In-depth Technical Guide to 4-Bromophthalaldehyde (CAS No. 13209-32-0): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalaldehyde, with the CAS number 13209-32-0, is a versatile bifunctional aromatic building block that holds significant potential in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a bromine-substituted benzene ring ortho-disubstituted with two aldehyde functionalities, provides a rich platform for the synthesis of complex heterocyclic scaffolds and other advanced molecular constructs. This guide offers a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and, most importantly, its applications as a key intermediate in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature, appearing as a pale yellow to light brown powder.[1] While extensive experimental data on its physical properties is not widely published, its structural characteristics suggest solubility in common organic solvents such as ethanol and acetone, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13209-32-0 | [2] |

| Molecular Formula | C₈H₅BrO₂ | [2] |

| Molecular Weight | 213.03 g/mol | [2] |

| IUPAC Name | 4-bromo-1,2-benzenedicarboxaldehyde | [2] |

| Appearance | Pale yellow to light brown solid | [1] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic downfield singlet for the two aldehyde protons (δ 9.5-10.5 ppm). The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the aldehyde groups in the highly deshielded region (δ 190-200 ppm). The aromatic carbons will appear between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the aldehyde and aromatic protons, and C-Br stretching in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of the aldehyde groups and the bromine atom.

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Bromophthalic Anhydride (Literature-Based)

This protocol is adapted from established methods for the bromination of phthalic anhydride.[3]

Materials:

-

Phthalic anhydride

-

Sodium hydroxide

-

Bromine

-

Water

-

Sulfur dioxide (for an alternative workup)

Procedure:

-

A suspension of phthalic anhydride in water is treated with sodium hydroxide.

-

Bromine is slowly added to the reaction mixture.

-

The mixture is heated at 90°C for several hours.

-

Upon cooling, the crude product is collected by filtration.

-

Purification can be achieved through recrystallization or other chromatographic methods.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups: the two aldehyde moieties and the bromo-substituent on the aromatic ring.

Reactions of the Aldehyde Groups

The adjacent aldehyde groups are highly reactive towards nucleophiles, particularly primary amines. This reactivity is the cornerstone of its utility in the synthesis of nitrogen-containing heterocycles. A key reaction is the condensation with primary amines to form isoindolinone scaffolds, which are prevalent in many biologically active molecules.[5][6]

Caption: General reaction scheme for the synthesis of isoindolinones.

Reactions of the Bromo-Substituent

The bromine atom on the aromatic ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery

This compound serves as a crucial building block for the synthesis of pharmaceutically relevant compounds, primarily due to its ability to form heterocyclic structures.

Synthesis of Isoindolinone-Based Therapeutics

The isoindolinone core is a privileged scaffold found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[7] The reaction of this compound with various primary amines provides a straightforward entry to a library of 4-bromo-substituted isoindolinones. The bromine atom can then be further functionalized via cross-coupling reactions to explore and optimize the pharmacological properties of the molecule.

Development of Fluorescent Probes

The dialdehyde functionality can also be utilized in the synthesis of fluorescent probes. Condensation with specific amines or other nucleophiles can lead to the formation of fluorophores whose emission properties are sensitive to their local environment, making them useful for biological imaging and sensing applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its bifunctional nature, combining the reactivity of two aldehyde groups with the synthetic handle of a bromine atom, provides a powerful tool for the construction of complex molecular architectures, most notably the pharmaceutically important isoindolinone scaffold. While a comprehensive set of experimental data for this compound is not yet widely available, its predicted properties and reactivity patterns, based on analogous structures, highlight its significant potential for the development of novel therapeutics and advanced materials. As the demand for new and diverse chemical entities in drug discovery continues to grow, the utility of strategic building blocks like this compound is set to increase.

References

- PrepChem.com. Synthesis of 4-bromophthalic anhydride. [Link]

- MOLBASE Encyclopedia. This compound|13209-32-0. [Link]

- PubMed Central (PMC). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate. FT-IR spectra of 4- bromobenzaldehyde (a) 4-aminophenol (b), Schiff.... [Link]

- ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]

- ResearchGate. Molecular peaks of bromide compounds[1].. [Link]

- Chemistry LibreTexts.

- SpectraBase. 4-Bromobenzaldehyde - Optional[1H NMR] - Chemical Shifts. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 13209-32-0. [Link]

- PubChem. This compound. [Link]

- UCSC. IR Tables. [Link]

- ResearchGate.

- Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

- PubMed Central (PMC). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

- Organic Chemistry

- YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

- EurekAlert!.

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

- MDPI. Design, Synthesis, Application and Research Progress of Fluorescent Probes. [Link]

- PubMed Central (PMC). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. [Link]

- Oregon State University. 1H NMR Chemical Shift. [Link]

- MDPI.

- PubMed. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. [Link]

- New Journal of Chemistry (RSC Publishing). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. [Link]

- PubMed. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. [Link]

- PubMed Central (PMC). Recent Progress in the Development of Fluorescent Probes for Thiophenol. [Link]

- PubMed. Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides. [Link]

- PubMed Central (PMC). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]

- MDPI.

- PubMed Central (PMC).

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- PubMed Central (PMC). Prodrugs for Amines. [Link]

- PubMed.

- Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. [Link]

- Scribd. 13-C NMR Chemical Shift Table. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H5BrO2 | CID 13255257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzaldehyde(1122-91-4) 1H NMR [m.chemicalbook.com]

- 4. 4-Bromobenzaldehyde(1122-91-4) 13C NMR spectrum [chemicalbook.com]

- 5. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Structural Elucidation of 4-Bromophthalaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalaldehyde, also known as 4-bromo-1,2-benzenedicarboxaldehyde, is an aromatic dialdehyde with the molecular formula C₈H₅BrO₂.[1] The presence of a bromine atom and two ortho-aldehyde groups on the benzene ring makes it a versatile intermediate in the synthesis of a wide range of organic compounds. Its structural features suggest potential applications in the development of novel pharmaceuticals, agrochemicals, and materials. The aldehyde functionalities can participate in various condensation reactions, while the bromine atom offers a site for cross-coupling reactions, enabling the construction of more complex molecular architectures.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. Due to the limited availability of published experimental data for this specific compound, this guide will provide predicted spectroscopic data based on established principles of NMR, IR, and Mass Spectrometry, drawing parallels with structurally related and well-characterized analogs. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Molecular Structure and Properties

The fundamental structure of this compound consists of a benzene ring substituted with a bromine atom and two adjacent aldehyde groups.

Molecular Formula: C₈H₅BrO₂

Molecular Weight: 213.03 g/mol [1]

IUPAC Name: 4-bromo-1,2-benzenedicarboxaldehyde[1]

CAS Number: 13209-32-0[1]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show signals in the aromatic and aldehyde regions. The three aromatic protons will exhibit splitting patterns due to coupling with their neighbors. The two aldehyde protons are also expected to be distinct due to their different chemical environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (CHO) |

| ~10.1 | Singlet | 1H | Aldehyde proton (CHO) |

| ~8.0 | Doublet | 1H | Aromatic proton |

| ~7.9 | Doublet of doublets | 1H | Aromatic proton |

| ~7.7 | Doublet | 1H | Aromatic proton |

Note: Predicted chemical shifts are in ppm downfield from TMS in CDCl₃. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments. Due to symmetry, eight distinct carbon signals are expected for this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~138 | Aromatic Carbon (C-Br) |

| ~136 | Aromatic Carbon |

| ~135 | Aromatic Carbon |

| ~133 | Aromatic Carbon |

| ~131 | Aromatic Carbon |

| ~130 | Aromatic Carbon |

Note: Predicted chemical shifts are in ppm downfield from TMS in CDCl₃. Actual values may vary depending on the solvent and experimental conditions.

The following diagram illustrates the predicted NMR correlations.

Sources

1H NMR and 13C NMR characterization of 4-Bromophthalaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Bromophthalaldehyde

Introduction

This compound, a halogenated aromatic dialdehyde, serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its utility stems from the reactivity of its two adjacent aldehyde groups and the influence of the bromine substituent on the benzene ring. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise information about the molecular structure in solution.

Part 1: Molecular Structure and Symmetry Analysis

The structure of this compound is foundational to understanding its NMR spectra. The molecule consists of a benzene ring substituted with two aldehyde groups (-CHO) at the C1 and C2 positions and a bromine atom at the C4 position.

This 1,2,4-substitution pattern renders the molecule asymmetric. Consequently, all three aromatic protons (H3, H5, H6) and all eight carbon atoms (C1-C6 and two carbonyl carbons) are chemically non-equivalent. This lack of symmetry predicts that the NMR spectra will exhibit the maximum number of possible signals: five distinct signals in the ¹H spectrum (three aromatic, two aldehydic) and eight distinct signals in the ¹³C spectrum.

Caption: Structure of this compound with atom numbering.

Part 2: ¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information on the number, chemical environment, and connectivity of protons in a molecule.

Theoretical Expectations and Spectrum Interpretation

Based on the structure, we anticipate five proton signals:

-

Aldehydic Protons (2H): Two singlets in the highly deshielded region (δ 9.5–10.5 ppm).[1] Their distinct chemical shifts arise from the asymmetric environment created by the bromine atom at the C4 position.

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0–8.5 ppm). Their specific splitting patterns are dictated by spin-spin coupling with neighboring protons.[2]

-

H6: This proton is ortho to the C1 aldehyde and meta to the bromine. It has one ortho-coupled neighbor (H5). Therefore, it is expected to appear as a doublet with a large coupling constant (J_ortho ≈ 7–10 Hz).[3]

-

H5: This proton is ortho to the bromine and meta to the C1 aldehyde. It is coupled to both H6 (ortho, J ≈ 7–10 Hz) and H3 (meta, J_meta ≈ 2–3 Hz).[3] This should result in a doublet of doublets (dd).

-

H3: This proton is ortho to the C2 aldehyde and meta to the bromine. It is coupled to H5 via a small meta-coupling (J ≈ 2–3 Hz). It is expected to appear as a doublet with a small coupling constant.

-

Experimental ¹H NMR Data

Experimental data reported for this compound aligns perfectly with these theoretical predictions.[4] The following data was acquired on a 300 MHz spectrometer using acetonitrile-d₃ (CD₃CN) as the solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.43 | Singlet (s) | - | 1H | Aldehyde (CHO) |

| 10.41 | Singlet (s) | - | 1H | Aldehyde (CHO) |

| 8.10 | Doublet (d) | 1.9 | 1H | H3 |

| 8.01-7.97 | Multiplet (m) | - | 1H | H5 |

| 7.88 | Doublet (d) | 8.2 | 1H | H6 |

Table 1: Experimental ¹H NMR Data for this compound in CD₃CN.[4]

Analysis of Experimental Data:

-

The two distinct singlets at δ 10.43 and 10.41 ppm are characteristic of the two non-equivalent aldehydic protons.

-

The signal at δ 7.88 ppm, a doublet with a large J value of 8.2 Hz, is indicative of ortho coupling and is assigned to H6 (coupled to H5).[5]

-

The signal at δ 8.10 ppm, a doublet with a small J value of 1.9 Hz, represents meta coupling and is assigned to H3 (coupled to H5).

-

The multiplet between δ 8.01-7.97 ppm is assigned to H5. This signal is a doublet of doublets, resulting from both ortho coupling to H6 (J ≈ 8.2 Hz) and meta coupling to H3 (J ≈ 1.9 Hz), which is often reported as a multiplet in condensed data formats.[4]

Part 3: ¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (C=O): Two signals are expected in the far downfield region (δ 190–200 ppm), characteristic of aldehyde carbonyls.[6]

-

Aromatic Carbons (sp²): Six signals are expected in the aromatic region (δ 120–150 ppm).

-

C1 & C2 (Aldehyde-bearing): These carbons will be deshielded and appear downfield in the aromatic region.

-

C4 (Bromine-bearing): The carbon directly attached to the bromine will show a signal whose shift is influenced by the halogen's electronegativity and is typically found around δ 125-130 ppm.

-

C3, C5, C6: The remaining carbons will appear at shifts determined by the combined electronic effects of the adjacent substituents.

-

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~193 | Carbonyl (C=O) | Predicted range for aldehyde carbons. |

| ~192 | Carbonyl (C=O) | Predicted range for aldehyde carbons. |

| ~138 | C6 | Deshielded by ortho aldehyde group. |

| ~136 | C1 | Quaternary carbon attached to aldehyde. |

| ~135 | C3 | Deshielded by ortho aldehyde group. |

| ~134 | C2 | Quaternary carbon attached to aldehyde. |

| ~132 | C5 | Influenced by ortho bromine and meta aldehyde. |

| ~128 | C4 | Quaternary carbon attached to bromine. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Part 4: Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data requires a standardized and meticulous experimental approach. The following protocol outlines the essential steps for the characterization of this compound.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetonitrile-d₃, CD₃CN; or DMSO-d₆). The choice of solvent is critical; CD₃CN is recommended to replicate the reference data.[4][6]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to achieve sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

A relaxation delay (D1) of 1-2 seconds is generally adequate.

-

-

¹³C Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet.

-

A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CD₃CN at δ 1.94 ppm for ¹H) or an internal standard like TMS (δ 0.00 ppm).[5]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Identify the peak positions and multiplicities for final analysis.

-

Caption: Standard workflow for NMR sample analysis.

Conclusion

The NMR characterization of this compound is straightforward and provides a unique spectral fingerprint that confirms its identity and purity. The ¹H NMR spectrum is particularly informative, with five distinct signals whose chemical shifts and coupling patterns—notably the ortho-coupled doublet, meta-coupled doublet, and the doublet of doublets in the aromatic region—are in excellent agreement with the 1,2,4-trisubstituted structure. The two separate singlets for the aldehydic protons further confirm the molecule's asymmetry. While experimental ¹³C data is less common, its spectrum can be reliably predicted to show eight unique signals, further corroborating the structure. This guide provides the necessary data and methodological framework for scientists to confidently utilize NMR spectroscopy in the analysis of this important synthetic intermediate.

References

- PubChem. This compound.

- Google Patents. Cyclic peptide analogs of melanocortin and amanitin and methods of making such (US11884714B2).

- MOLBASE. This compound | 13209-32-0. [Link]

- Google Patents. Isoquinoline derivatives as perk inhibitors (WO2018015879A1).

- Chemistry LibreTexts. 12.

- PubChem. Phthalaldehyde.

- Royal Society of Chemistry.

- Organic Chemistry Tutor.

- Reddit. NMR for a tri-substituted benzene. [Link]

- Royal Society of Chemistry. Supporting Information for A mild, transition-metal-free synthesis of aryl esters.... [Link]

- University of Puget Sound.

- Moore, J. A. et al.

- Royal Society of Chemistry.

- Minnesota State University Moorhead.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. US11884714B2 - Cyclic peptide analogs of melanocortin and amanitin and methods of making such - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the FT-IR Analysis of 4-Bromophthalaldehyde

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromophthalaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for identifying and characterizing the functional groups of this important chemical intermediate.

Introduction: The Significance of this compound and the Power of FT-IR

This compound, with the chemical structure C₈H₅BrO₂, is a key aromatic aldehyde utilized in various synthetic pathways, including the development of novel pharmaceutical compounds and functional materials. Its molecular architecture, featuring two aldehyde groups and a bromine substituent on a benzene ring, presents a unique spectroscopic fingerprint that can be effectively elucidated using FT-IR spectroscopy.

FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By detecting the absorption of light at these characteristic frequencies, an FT-IR spectrum is generated, providing invaluable information about the functional groups present in the molecule. This guide will delve into the interpretation of the FT-IR spectrum of this compound, detailing the expected vibrational modes and providing a robust experimental protocol for its analysis.

Interpreting the Vibrational Landscape of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. A thorough analysis of these bands allows for the unequivocal identification of the molecule. The expected vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 | Medium | The presence of two distinct peaks, often appearing as shoulders, is highly characteristic of aldehydes (Fermi resonance).[1][2][3] |

| Carbonyl (C=O) | C=O Stretch | 1710 - 1685 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes. The presence of two aldehyde groups may lead to a broadening or splitting of this peak.[1][4] |

| Aromatic Ring | C=C Stretch | 1600 - 1585 and 1500 - 1400 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring.[5] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Appears at a higher frequency than aliphatic C-H stretches.[5] | |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can provide information about the substitution pattern of the aromatic ring. | |

| Alkyl Halide | C-Br Stretch | < 700 | Medium to Strong | This vibration is found in the lower frequency "fingerprint region" of the spectrum.[6] |

Causality Behind Spectral Features

The position of an absorption band in an FT-IR spectrum is primarily influenced by bond strength and the masses of the atoms involved. For this compound:

-

Aldehyde C-H Stretch: The two distinct peaks arise from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[3] This is a hallmark of the aldehyde functional group.

-

Carbonyl C=O Stretch: The strong dipole moment of the C=O bond results in a very intense absorption. Conjugation with the aromatic ring delocalizes the pi electrons, slightly weakening the C=O bond and thus lowering its stretching frequency to the 1710-1685 cm⁻¹ range, as opposed to the ~1730 cm⁻¹ seen in saturated aldehydes.[1][2]

-

Aromatic C=C and C-H Stretches: The rigidity of the benzene ring gives rise to characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H bonds on the aromatic ring are stronger than those in alkanes, causing their stretching vibrations to appear at higher wavenumbers (>3000 cm⁻¹).[5]

-

C-Br Stretch: The heavier mass of the bromine atom and the relatively weaker C-Br bond result in a low-frequency stretching vibration, typically found in the fingerprint region of the spectrum.[6]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum of this compound, a self-validating protocol is essential. Attenuated Total Reflectance (ATR) is a highly recommended technique for solid samples due to its minimal sample preparation requirements and excellent reproducibility.[7][8]

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation and Background Scan:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[9]

-

Acquire a background spectrum. This is a critical step to account for atmospheric and instrumental interferences. The background spectrum should be a flat line with minimal noise.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal. A few milligrams of the powder is sufficient.[10]

-

Lower the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

-

Data Acquisition:

-

Set the desired spectral acquisition parameters. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary to ensure that all absorption peaks originate from a flat baseline.

-

Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

-

Compare the obtained spectrum with the expected vibrational frequencies to confirm the identity and purity of the this compound.

-

Visualization of the Analytical Workflow

The logical flow of the FT-IR analysis can be visualized as follows:

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy stands as a powerful and efficient tool for the structural elucidation of this compound. By understanding the characteristic vibrational frequencies of its aldehyde, aromatic, and bromo functional groups, researchers can confidently verify the identity and purity of this crucial synthetic intermediate. The ATR-FTIR methodology outlined in this guide provides a robust and reliable framework for obtaining high-quality spectral data, ensuring the scientific integrity of experimental results in research and drug development settings.

References

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Gammadata. (n.d.). Tips for ATR Sampling.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- PubChem. (n.d.). Phthalaldehyde.

- University of California, Los Angeles. (n.d.). IR: aldehydes.

- SpectraBase. (n.d.). Phthalaldehydic acid - Optional[FTIR] - Spectrum.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- MOLBASE. (n.d.). This compound|13209-32-0.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Benzaldehyde, 4-bromo-.

- University of California, Santa Cruz. (n.d.). IR Tables.

Sources

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound | C8H5BrO2 | CID 13255257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 4-bromo- [webbook.nist.gov]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 9. Theoretical vibrational analysis of monohalogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Bromophenol, TMS derivative [webbook.nist.gov]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Bromophthalaldehyde

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Bromophthalaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights into the electronic properties of this substituted aromatic aldehyde.

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Aldehydes

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule.[1][2] For aromatic aldehydes such as this compound, this method provides critical information about the π-electron system of the benzene ring and the influence of substituents—in this case, two aldehyde groups and a bromine atom. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.[1][2] The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, making UV-Vis spectroscopy an invaluable tool for structural elucidation and quantitative analysis.

This compound (C₈H₅BrO₂) is a bifunctional aromatic compound featuring a benzene ring substituted with a bromine atom and two adjacent aldehyde (-CHO) groups.[3] The interplay of these functional groups dictates the molecule's electronic transitions and, consequently, its UV-Vis absorption spectrum. Understanding this spectrum is crucial for applications ranging from synthetic chemistry monitoring to its potential use as a building block in pharmaceutical and materials science.

Theoretical Framework: Electronic Transitions in this compound

The UV-Vis absorption spectrum of this compound is primarily governed by electronic transitions involving π and non-bonding (n) electrons associated with the benzene ring and the carbonyl groups of the aldehydes. The key transitions are:

-

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.[4] In aromatic systems, these transitions are typically intense (high molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV region.[5][6] For substituted benzenes, there are typically two main π → π* bands, often referred to as the E-band (higher energy) and the K-band (lower energy).

-

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital of the C=O bond.[4] These transitions are characteristically weak (low molar absorptivity) because they are often symmetry-forbidden.[4] They appear at longer wavelengths (lower energy) compared to the π → π* transitions.[4]

The presence of the bromine atom and the two aldehyde groups on the benzene ring significantly influences the energy of these transitions through electronic effects:

-

Aldehyde Groups (-CHO): The carbonyl groups act as chromophores and are also electron-withdrawing groups. Their conjugation with the benzene ring extends the π-system, which generally leads to a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths.

-

Bromine Atom (-Br): As a halogen, bromine exhibits a dual electronic effect. It is an inductively electron-withdrawing atom but also has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). This resonance effect can also contribute to a bathochromic shift of the aromatic π → π* bands.

Based on analogous substituted benzaldehydes, the UV-Vis spectrum of this compound is expected to exhibit strong absorptions in the 200-300 nm region, attributable to the π → π* transitions of the substituted benzene ring, and a weaker, longer-wavelength absorption band corresponding to the n → π* transition of the carbonyl groups.[5][6]

Figure 2: Experimental workflow for UV-Vis analysis.

Interpretation of the Expected Spectrum

While an experimental spectrum for this compound is not readily available in the public domain, we can predict its key features based on the spectra of similar compounds like other substituted benzaldehydes. [5][6] The spectrum is expected to be dominated by a strong absorption band in the 250-280 nm range, which can be assigned to the primary π → π* transition of the substituted aromatic ring. A second, less intense π → π* transition may appear as a shoulder or a distinct band at a slightly shorter wavelength. The n → π* transition of the carbonyl groups is anticipated to be a weak band or shoulder at a longer wavelength, likely in the 300-350 nm region.

Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

| π → π | ~ 260 - 280 | > 10,000 | Primary aromatic band (K-band) |

| π → π | ~ 220 - 240 | > 8,000 | Secondary aromatic band (E-band) |

| n → π* | ~ 310 - 340 | < 500 | Carbonyl group transition (R-band) |

Influence of Solvent Polarity

The choice of solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. [7][8]

-

For π → π* transitions , increasing the polarity of the solvent typically results in a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

-

For n → π* transitions , increasing solvent polarity generally leads to a hypsochromic (blue) shift. The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength. [8] Therefore, when comparing the spectrum of this compound in a non-polar solvent like hexane to a polar solvent like ethanol, a blue shift of the n → π* band and a red shift of the π → π* bands would be expected.

Conclusion

The UV-Vis absorption spectrum of this compound provides a detailed electronic fingerprint of the molecule. The spectrum is characterized by intense π → π* transitions of the substituted aromatic system and a weak, longer-wavelength n → π* transition of the two carbonyl groups. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality spectral data. A thorough understanding of the electronic transitions and the influence of solvent effects, as discussed, is essential for the accurate interpretation of the spectrum and for leveraging this information in various scientific and industrial applications.

References

- PubChem. (n.d.). 4-Bromobenzaldehyde.

- Chalk, S. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry.

- Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.

- Bouya, H., Al Rashidi, M., Roth, E., Salghi, R., & Chakir, A. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(39), 17426-17434.

- TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?.

- Scribd. (n.d.). UV Choice of Solvent and Solvent Effect.

- ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and....

- Clark, J. (n.d.). The Beer-Lambert Law. Chemguide.

- ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),....

Sources

- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 2. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 3. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to the Solubility of 4-Bromophthalaldehyde in Common Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 4-Bromophthalaldehyde (C₈H₅BrO₂), a crucial intermediate in synthetic organic chemistry and drug development. Recognizing the scarcity of publicly available quantitative data, this document synthesizes information from physicochemical property databases, foundational chemical principles, and established laboratory protocols. It offers a predictive solubility profile across a range of common organic solvents, explains the underlying molecular interactions, and provides a robust experimental workflow for researchers to determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility in a Synthetic Context

This compound is a substituted aromatic dialdehyde whose utility in organic synthesis is significant. It serves as a versatile building block for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The successful execution of reactions involving this compound—from reaction setup and purification by crystallization to formulation and analytical characterization—is fundamentally dependent on an accurate understanding of its solubility.

The selection of an appropriate solvent is one of the most critical decisions in process chemistry. An ideal solvent will not only dissolve reactants to facilitate a homogenous reaction environment but may also influence reaction rates, equilibria, and even stereochemical outcomes. Furthermore, solubility dictates the feasibility of purification techniques; for recrystallization, a solvent must be chosen in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This guide provides the foundational knowledge required to make these critical decisions with confidence.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first understand its molecular structure and inherent chemical properties. These characteristics govern the types and strengths of intermolecular forces it can form with solvent molecules.

-

Molecular Formula: C₈H₅BrO₂

-

Molecular Weight: 213.03 g/mol [1]

-

Structure: The molecule consists of a benzene ring functionalized with two adjacent (ortho) aldehyde (-CHO) groups and a bromine atom.

-

Polarity: The presence of two electronegative oxygen atoms in the carbonyl groups and the bromine atom creates significant bond dipoles, resulting in a distinctly polar molecule. The aromatic ring itself is non-polar. This duality is key to its solubility behavior.

-

Hydrogen Bonding: this compound possesses two hydrogen bond acceptors (the oxygen atoms of the carbonyls) but lacks hydrogen bond donors.[2] This means it can accept hydrogen bonds from protic solvents like alcohols.

-

Lipophilicity (XLogP3): 1.5 - 2.074.[1][2][3] The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A value in this range indicates a moderate preference for lipophilic (non-polar) environments over aqueous ones, though it is not extremely non-polar.

The interplay of these properties is visualized in the diagram below, illustrating how different structural features influence the molecule's interaction with various solvent classes.

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that substances with similar polarities tend to be mutually soluble, we can establish a predictive solubility profile for this compound.[4][5] The general rule is that solvents with dielectric constants greater than 5 are considered polar.[6]

The following table summarizes the predicted solubility across several classes of common organic solvents, ranked generally from most to least effective.

| Solvent Class | Example Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Very High | Exceptionally strong dipole; effectively solvates a wide range of polar organic compounds. |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Very High | High polarity and ability to solvate both polar groups and the aromatic ring. | |

| Acetonitrile | 37.5 | 5.8 | High | Strong dipole interacts favorably with the polar aldehyde groups. | |

| Acetone | 20.7 | 5.1 | High | The polar carbonyl group of acetone has strong dipole-dipole interactions with the aldehyde groups. | |

| Polar Protic | Methanol | 32.7 | 5.1 | High | The hydroxyl group can hydrogen-bond with the aldehyde oxygens, and its polarity is well-matched. |

| Ethanol | 24.5 | 4.3 | High | Similar to methanol, provides favorable hydrogen bonding and dipole-dipole interactions. | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | 4.0 | High | The ether oxygen acts as a hydrogen bond acceptor, and its cyclic structure provides good solvation. |

| Esters | Ethyl Acetate | 6.0 | 4.4 | Moderate to High | Possesses both polar (ester) and non-polar (ethyl) regions, allowing it to solvate the entire molecule effectively. |

| Chlorinated | Dichloromethane (DCM) | 9.1 | 3.1 | Moderate to High | Moderate polarity is suitable for solvating both the polar functional groups and the non-polar ring. |

| Chloroform | 4.8 | 4.1 | Moderate | Its polarity and ability to form weak hydrogen bonds with the carbonyls contribute to solubility. | |

| Aromatic | Toluene | 2.4 | 2.4 | Moderate to Low | The aromatic ring can engage in π-π stacking with the solute's benzene ring, but the overall polarity mismatch limits high solubility. |

| Aliphatic | Hexane | 1.9 | 0.1 | Low / Insoluble | As a non-polar solvent, it cannot effectively solvate the highly polar aldehyde functional groups. |

Experimental Protocol for Solubility Determination

To validate the predicted profile and obtain practical, semi-quantitative data, the following robust experimental protocol is recommended. This procedure is designed to be self-validating and provides a clear, reproducible method for assessing solubility.

Objective

To determine the qualitative and semi-quantitative solubility of this compound in a selected range of organic solvents at ambient temperature (approx. 25°C).

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Calibrated analytical balance (±0.1 mg)

-

Vortex mixer

-

Small glass test tubes (e.g., 13x100 mm) with caps

-

Calibrated positive displacement micropipettes or glass pipettes

-

Spatula

-

Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Safety Precautions

-

Conduct all operations within a certified chemical fume hood to avoid inhalation of solvent vapors or solid dust.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use. 4-Bromobenzaldehyde, a similar compound, is listed as causing skin and eye irritation and may cause respiratory irritation.[7] Assume similar hazards.

-

Avoid contact with skin and eyes. Wear appropriate PPE at all times.

Experimental Workflow

Caption: Standard workflow for semi-quantitative solubility determination.

Step-by-Step Procedure

-

Preparation: Label a clean, dry test tube for each solvent to be tested.

-

Weighing: Tare the analytical balance with a test tube. Using a spatula, carefully add approximately 10.0 mg of this compound to the tube. Record the exact mass.

-

Initial Solvent Addition: Add 0.2 mL of the first solvent to the test tube.

-

Mixing: Securely cap the test tube and vortex the mixture at high speed for 60 seconds.

-

Observation 1: Allow any air bubbles to settle. Visually inspect the solution against a well-lit background. If the solution is completely clear with no visible solid particles, the compound is highly soluble.

-

Classification 1 (Highly Soluble): If the solid is fully dissolved, record the solubility as ">50 mg/mL". Proceed to the next solvent.

-

Second Solvent Addition: If undissolved solid remains, add an additional 0.8 mL of the same solvent to bring the total volume to 1.0 mL.

-

Mixing 2: Recap the tube and vortex again for 60 seconds.

-

Observation 2: Visually inspect the solution again.

-

Classification 2 (Soluble/Sparingly Soluble):

-

If the solid is now fully dissolved, record the solubility as "Soluble" (approx. 10 mg/mL).

-

If a significant portion has dissolved but some solid remains, record as "Sparingly Soluble".

-

If the solid appears largely unaffected, record as "Insoluble" (<10 mg/mL).

-

-

Repeat: Repeat steps 1-10 for each solvent of interest.

Conclusion and Practical Implications

The solubility of this compound is governed by its moderately polar nature, stemming from its two aldehyde groups and bromine substituent. It is predicted to be highly soluble in polar aprotic solvents like DMSO, DMF, and acetone, as well as polar protic solvents such as methanol and ethanol. Its solubility is expected to decrease in less polar media like toluene and to be poor in non-polar aliphatic hydrocarbons like hexane.

This understanding is paramount for practical applications:

-

Reaction Chemistry: For homogeneous reactions, solvents like THF, acetonitrile, or DMF are excellent choices.

-

Purification: A mixed-solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane, could be effective for recrystallization. The compound would be dissolved in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) while hot, and the "poor" solvent (e.g., Hexane) would be added to induce precipitation upon cooling.

-

Analytical Chemistry: For techniques like NMR, deuterated chloroform (CDCl₃) or DMSO-d₆ would be appropriate choices based on the predicted high solubility.

The provided experimental protocol offers a reliable method for confirming these predictions and tailoring solvent selection to the specific concentration requirements of any given research or development task.

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

- Vertex AI Search. Polarity of Solvents.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- EXPERIMENT 1 DETERMIN

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- EXPERIMENT: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13255257, this compound.

- MOLBASE. This compound|13209-32-0.

- Sigma-Aldrich. (2024, August 6).

- Sigma-Aldrich. (2025, October 15).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 70741, 4-Bromobenzaldehyde.

- Santa Cruz Biotechnology. (2020, December 14).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12993717, 4-Bromoisophthalaldehyde.

- Thermo Fisher Scientific. (2025, September 23).

- Fisher Scientific. (2009, September 22).

Sources

- 1. This compound | C8H5BrO2 | CID 13255257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dempochem.com [dempochem.com]

- 3. This compound|13209-32-0 - MOLBASE Encyclopedia [m.molbase.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 4-Bromophthalaldehyde for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-Bromophthalaldehyde (4-bromo-1,2-benzenedicarbaldehyde), a versatile building block with significant potential in medicinal chemistry and drug development. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines the critical experimental and computational methodologies required for its determination and offers expert insights into its anticipated structural features. We delve into the rationale behind synthetic and crystallization strategies, the procedural intricacies of single-crystal X-ray diffraction (SCXRD), and the subsequent analysis of intermolecular interactions, with a particular focus on the influential role of the bromine substituent. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to undertake and interpret the crystal structure analysis of this compound and analogous halogenated aromatic compounds, thereby accelerating the design of novel therapeutics.

Introduction: The Significance of this compound in Drug Discovery

Ortho-phthalaldehydes are a class of aromatic dialdehydes that serve as valuable precursors in the synthesis of a wide array of heterocyclic compounds and complex molecular architectures.[1] Their utility is particularly pronounced in pharmaceutical research, where they function as versatile intermediates for the creation of novel drug candidates.[2] The introduction of a bromine atom onto the phthalaldehyde scaffold, yielding this compound, imparts unique physicochemical properties that are highly advantageous in drug design.

The presence of bromine can enhance a molecule's therapeutic activity, favorably influence its metabolic profile, and increase its duration of action.[3][4] This is, in part, due to the phenomenon of halogen bonding, a directional non-covalent interaction that can significantly impact molecular recognition and binding affinity at the active sites of biological targets.[3][5] A thorough understanding of the three-dimensional structure of this compound at the atomic level is, therefore, a prerequisite for its rational application in the design and synthesis of next-generation pharmaceuticals. This guide provides a roadmap for achieving and interpreting this critical structural information.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

While various methods for the synthesis of substituted ortho-phthalaldehydes have been reported, a reliable route to this compound can be adapted from established protocols.[6] A plausible and efficient synthetic pathway is outlined below. The rationale behind this multi-step synthesis is to introduce the aldehyde functionalities from a more stable precursor, mitigating the challenges associated with the direct oxidation of less stable intermediates.

Experimental Protocol: Synthesis of this compound

-

Step 1: Bromination of a Suitable Precursor: The synthesis can commence with a commercially available phthalide or a related precursor. Bromination is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide. The reaction mixture is typically heated under reflux to facilitate the reaction.

-

Step 2: Conversion to the Dibromide: The resulting brominated phthalide is then converted to the corresponding α,α'-dibromo-o-xylene derivative. This can be accomplished through a variety of standard organic transformations.

-

Step 3: Hydrolysis to the Dialdehyde: The final step involves the hydrolysis of the dibromide to yield this compound. This is often carried out using a mild base, such as sodium bicarbonate or potassium carbonate, in an aqueous-organic solvent system.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the high-purity this compound required for crystallization trials.

Single Crystal Growth of this compound

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in a crystal structure analysis. A systematic approach involving the screening of various crystallization conditions is paramount.

Crystallization Methodologies:

-